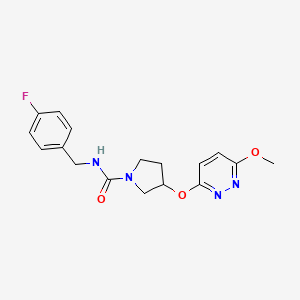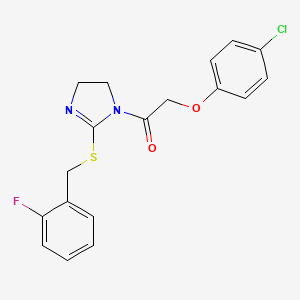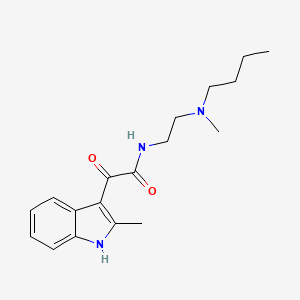
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one, also known as 2-DMP-3-MPAI, is an indenone compound that has been used in a variety of scientific research applications. It is an important compound for the development of new drugs and therapies, as it has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Fluorescence Enhancement through N-phenyl Substitutions
One area of study involves the synthesis and analysis of compounds related to 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one, demonstrating how N-phenyl substitutions can lead to enhanced fluorescence properties. This effect, known as the "amino conjugation effect," results in a more planar ground-state geometry, red-shifted absorption and fluorescence spectra, and higher fluorescence quantum yields due to the larger charge-transfer character of the fluorescent excited state. This finding suggests potential applications in fluorescent materials and optical devices Yang, J.-S., Chiou, S.-Y., & Liau, K.-L. (2002). Journal of the American Chemical Society.
Synthesis and Crystallographic Investigations
Research into the synthesis and crystallographic characterization of compounds structurally related to this compound has yielded insights into their molecular structure and potential chemical reactivity. For example, studies on Schiff base ligands derived from 3,4-dimethoxyphenyl derivatives have revealed complex crystal structures, suggesting applications in material science and molecular engineering Hayvalı, Z., Unver, H., & Svoboda, I. (2010). Acta chimica Slovenica.
Antioxidant Activity of Methoxy- and Hydroxyl-substituted Compounds
Compounds structurally similar to this compound have been synthesized and tested for their antioxidant activity. These studies have shown that specific structural modifications can enhance their ability to scavenge free radicals, indicating potential applications in pharmaceuticals and nutraceuticals designed to mitigate oxidative stress Sulpizio, C., Roller, A., Giester, G., & Rompel, A. (2016). Monatshefte Fur Chemie.
Applications in Photolabile Protecting Groups
The research also extends to the development of photolabile protecting groups based on the chemical backbone similar to this compound. These compounds can be used to protect amino groups on silica gel beads, which can then be deprotected under UV irradiation. This application is particularly relevant in the field of synthetic chemistry, where such protecting groups are crucial for the stepwise construction of complex molecules Matsumoto, J., Senda, Y., Masuda, H., Fuchikawa, T., Shiragami, T., & Yasuda, M. (2009). Bulletin of the Chemical Society of Japan.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-methylanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-15-8-11-17(12-9-15)25-23-18-6-4-5-7-19(18)24(26)22(23)16-10-13-20(27-2)21(14-16)28-3/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAJOBCFTTVLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2886494.png)
![2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2886495.png)

methanone](/img/structure/B2886498.png)




![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2886507.png)




![1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2886515.png)